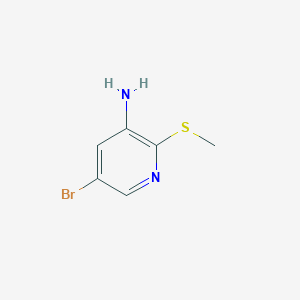
5-Bromo-2-(methylthio)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(methylthio)-3-pyridinamine is an organic compound with the molecular formula C6H7BrN2S It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a methylthio group at the 2nd position, and an amino group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylthio)-3-pyridinamine typically involves the bromination of 2-(methylthio)-3-pyridinamine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5th position.
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-2-(methylthio)-3-pyridinamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.
Types of Reactions:
Oxidation: 5-Bromo-2-(methylthio)-3-pyridinamine can undergo oxidation reactions, where the methylthio group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom or to modify the amino group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed:
Oxidation: 5-Bromo-2-(methylsulfinyl)-3-pyridinamine, 5-Bromo-2-(methylsulfonyl)-3-pyridinamine.
Reduction: 2-(Methylthio)-3-pyridinamine, 5-Bromo-2-(methylthio)-3-pyridine.
Substitution: Various substituted pyridinamine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-2-(methylthio)-3-pyridinamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its role as a building block in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of materials with specific electronic or optical properties, contributing to advancements in material science.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(methylthio)-3-pyridinamine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
5-Bromo-2-(methylthio)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
2-(Methylthio)-3-pyridinamine: Lacks the bromine atom at the 5th position.
5-Bromo-2-(methylsulfinyl)-3-pyridinamine: Oxidized form with a sulfinyl group instead of a methylthio group.
Uniqueness: 5-Bromo-2-(methylthio)-3-pyridinamine is unique due to the combination of its bromine, methylthio, and amino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C6H7BrN2S |
|---|---|
Poids moléculaire |
219.10 g/mol |
Nom IUPAC |
5-bromo-2-methylsulfanylpyridin-3-amine |
InChI |
InChI=1S/C6H7BrN2S/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3 |
Clé InChI |
FTCRQFOWUPVTHA-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=C(C=N1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




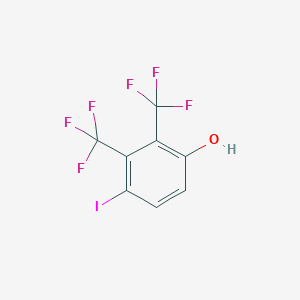

![2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13983327.png)


![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid](/img/structure/B13983343.png)

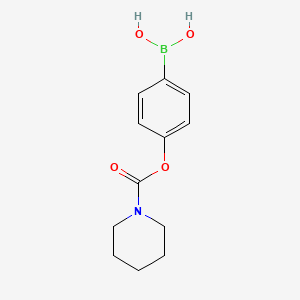
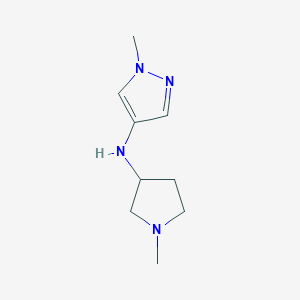
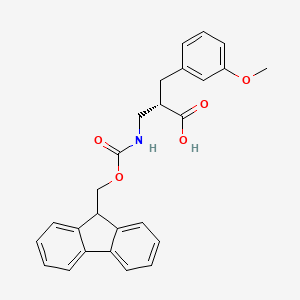
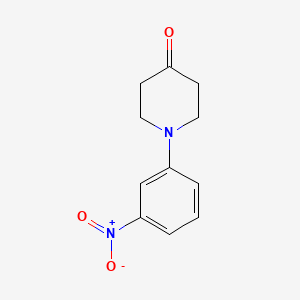
![1-[(2,5-Dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13983400.png)
